Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate
Description
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyridine ring substituted with a dimethylamino group at the 6-position and a 3-oxopropanoate methyl ester at the 3-position. The compound’s structure integrates a pyridine heterocycle, known for its electron-deficient aromatic system, with a dimethylamino substituent (a strong electron-donating group) and a β-keto ester moiety (a versatile synthon in organic synthesis). The methyl ester group contributes to the compound’s solubility profile and metabolic stability compared to bulkier esters.
While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chloro- or methyl-substituted pyridines with similar β-keto ester frameworks) suggest applications in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-[6-(dimethylamino)pyridin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-4-8(7-12-10)9(14)6-11(15)16-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
KXSGTFFJZONPNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate typically involves the reaction of 3-(dimethylamino)pyridine with methyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate with structurally related β-keto esters, highlighting substituent effects, ester groups, and molecular properties:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., dimethylamino vs. methyl ): Dimethylamino significantly increases pyridine’s electron density, enhancing nucleophilic substitution rates compared to methyl. Electron-Withdrawing Groups (e.g., chloro ): Chloro substituents reduce pyridine’s electron density, favoring electrophilic aromatic substitution. Positional Effects: Substituents at the 6-position (target compound) vs. 2-position () alter steric and electronic profiles. For example, 2-chloro derivatives face steric constraints in planar reactions .
Ester Group Influence :
- Methyl Esters (target compound, ) offer higher volatility and faster hydrolysis rates than ethyl esters (), which are more lipophilic and stable in biological systems.
Synthetic Utility: The dimethylamino group in the target compound may facilitate metal coordination (e.g., in catalysis) or serve as a directing group in cross-coupling reactions. Ethyl esters () are preferred in industrial processes due to easier handling and lower cost.
Biological Activity
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and various applications in research.
Chemical Structure and Synthesis
This compound features a pyridine ring with a dimethylamino group at the 6-position and an ester functional group. The compound can be synthesized through various methods, including:
- Esterification : Reaction of 6-(dimethylamino)pyridine-3-carboxylic acid with methanol using sulfuric acid as a catalyst.
- One-Pot Reactions : Utilizing Fischer indolization and N-alkylation protocols for rapid synthesis.
These synthetic routes allow for the efficient production of the compound with high yields, which is crucial for further biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines. For instance:
- Cell Line Sensitivity : The compound showed LC50 values in the nanomolar range against glioblastoma cell lines, indicating potent cytotoxic effects. Specifically, the LC50 for U87 cells was approximately 200 nM, significantly lower than many standard chemotherapeutics .
| Cell Line | LC50 (nM) |
|---|---|
| U87 | 200 |
| BE | 18.9 |
| SK | >3000 |
The combination of this compound with ionizing radiation further enhanced its efficacy, suggesting a synergistic effect that could be exploited in therapeutic settings .
The mechanism by which this compound exerts its biological effects is believed to involve cell cycle arrest and induction of apoptosis. Flow cytometry analyses revealed that treatment with this compound led to a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest . Additionally, morphological changes consistent with apoptosis were observed, such as nuclear condensation and fragmentation.
Case Studies
- Study on Glioblastoma Cells : A study evaluated the effects of this compound on U87 glioblastoma cells. The results indicated that treatment resulted in a marked decrease in cell viability and significant changes in cell morphology, suggesting potent anticancer activity .
- Combination Therapy : In another study, the compound was tested in combination with radiation therapy. The results showed that the combination was significantly more effective than either treatment alone, enhancing cell death rates in resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
